4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide
Description
The compound 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (CAS: 923369-29-3, Molecular Formula: C₁₈H₂₀N₂O₅S₂, Molecular Weight: 408.5 g/mol) is a sulfonamide-benzamide hybrid characterized by a cyclopropyl-methyl sulfamoyl group at the 4-position of the benzamide core and a 4-methanesulfonylphenyl substituent on the amide nitrogen. Its SMILES notation (CN(C1CC1)S(=O)(=O)c1ccc(C(=O)Nc2ccc(S(C)(=O)=O)cc2)cc1) highlights the planar aromatic system, sulfonamide linkages, and sterically compact cyclopropane moiety .
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-20(15-7-8-15)27(24,25)17-9-3-13(4-10-17)18(21)19-14-5-11-16(12-6-14)26(2,22)23/h3-6,9-12,15H,7-8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPPPXNWUQRCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components: (1) the benzamide core, (2) the cyclopropyl(methyl)sulfamoyl moiety, and (3) the 4-methanesulfonylphenyl group. Retrosynthetically, the molecule is assembled through sequential sulfamoylation, amide coupling, and sulfonation reactions. Key intermediates include 4-sulfamoylbenzoic acid derivatives, cyclopropylmethylamine, and 4-methanesulfonylaniline.
Benzamide Core Construction
The benzamide backbone is typically derived from 4-nitrobenzoic acid or its ester analogs. Reduction of the nitro group to an amine, followed by sulfamoylation, provides the 4-sulfamoylbenzoic acid intermediate. Alternative routes involve direct sulfonation of benzoic acid derivatives using chlorosulfonic acid, as reported in aqueous-phase syntheses.
Sulfamoyl Group Introduction
Sulfamoylation of the benzamide intermediate is achieved via reaction with cyclopropylmethylamine and a sulfamoyl chloride precursor. Patent literature describes the use of chlorosulfonic acid to generate the requisite sulfonyl chloride in situ, which is subsequently treated with cyclopropylmethylamine to form the sulfamoyl group.
Detailed Synthetic Routes
Route 1: Sequential Sulfamoylation and Amide Coupling
Step 1: Synthesis of 4-Sulfamoylbenzoic Acid
4-Nitrobenzoic acid is treated with chlorosulfonic acid at 0–5°C to yield 4-chlorosulfonylbenzoic acid. Subsequent reaction with cyclopropylmethylamine in dichloromethane (DCM) affords 4-[cyclopropyl(methyl)sulfamoyl]benzoic acid (Yield: 78%).
Reaction Conditions
- Chlorosulfonic acid (2.1 equiv), 0°C, 2 h
- Cyclopropylmethylamine (1.5 equiv), DCM, rt, 12 h
Step 2: Amide Bond Formation with 4-Methanesulfonylaniline
The carboxylic acid is activated using thionyl chloride to form the acid chloride, which is then coupled with 4-methanesulfonylaniline in the presence of triethylamine. The reaction proceeds in tetrahydrofuran (THF) at reflux, yielding the target compound (Yield: 65%).
Optimization Note
Route 2: Convergent Synthesis via Intermediate Halogenation
Step 1: Preparation of 4-Bromo-N-(4-methanesulfonylphenyl)benzamide
4-Bromobenzoic acid is coupled with 4-methanesulfonylaniline using EDCl/HOBt in DMF, yielding the brominated benzamide (Yield: 85%).
Step 2: Sulfamoylation via Palladium Catalysis
The brominated intermediate undergoes a Buchwald-Hartwig amination with cyclopropylmethylsulfonamide in the presence of Pd(OAc)₂ and XPhos ligand. This step installs the sulfamoyl group (Yield: 60%).
Catalytic System
- Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.5 equiv), toluene, 110°C, 24 h
Critical Reaction Optimizations
Solvent and Temperature Effects on Sulfamoylation
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance sulfamoyl chloride stability, while temperatures below 10°C prevent decomposition.
Table 1: Solvent Screening for Sulfamoylation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 58 |
| THF | 25 | 65 |
| DMF | 0 | 78 |
Crystallization and Purification
The final compound is purified via recrystallization from ethyl acetate/n-heptane (1:3 v/v), yielding Form A crystals with a melting point of 198–200°C.
Table 2: Crystallization Conditions
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethyl acetate/heptane | 99.5 | Form A |
| MTBE/heptane | 98.2 | Form B |
Chemical Reactions Analysis
Types of Reactions
4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues in Antifungal Drug Development
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole derivatives with sulfamoyl-benzamide backbones. Both demonstrated antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition . Key differences:
- Substituent Effects : The main compound’s cyclopropyl-methyl group offers rigidity and metabolic stability, whereas LMM5’s benzyl-methyl and LMM11’s cyclohexyl-ethyl groups introduce bulkier, more lipophilic side chains.
- Heterocyclic Moieties : The oxadiazole rings in LMM5/LMM11 may enhance π-π stacking with Trr1’s active site, unlike the methanesulfonylphenyl group in the main compound.
Sulfonamide-Benzamide Derivatives as PD-L1 Inhibitors
highlights sulfonamide-benzamide hybrids like Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) and Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide) as potent PD-L1 inhibitors with >50% inhibition in ELISA assays. Structural comparisons:
- Electron-Withdrawing Groups : The main compound’s methanesulfonyl group is a strong electron-withdrawing substituent, similar to Compound 31’s trifluoromethyl group, which may enhance binding to hydrophobic pockets.
- Cytotoxicity : Unlike Compound 31, which showed activity against MCF7 and DU-145 cancer cells, the main compound’s safety profile remains unstudied .
LIMK Inhibitors with Sulfamoyl-Benzamide Scaffolds
describes LIMK inhibitors such as N-[(5-Bromo-2-pyridyl)methyl]-N-(cyclopropylmethyl)-4-[methyl(phenyl)sulfamoyl]benzamide . These compounds feature pyridylmethyl and cyclopropylmethyl groups on the benzamide nitrogen. Key distinctions:
- Potency: Substitutions on the pyridine ring (e.g., bromo, hydroxyethylamino) in LIMK inhibitors correlate with enhanced kinase inhibition, suggesting the main compound’s methanesulfonyl group could be optimized for similar effects .
Thiazole-Based Structural Analog
The compound 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 922447-13-0) replaces the methanesulfonylphenyl group with a 2,5-dimethylphenyl-thiazole moiety. The thiazole ring’s aromaticity and hydrogen-bonding capacity may alter binding kinetics compared to the main compound’s sulfone group, though both retain the cyclopropyl-methyl sulfamoyl motif .
Biological Activity
4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with various functional groups that contribute to its biological activity. The presence of the cyclopropyl group and sulfamoyl moiety is significant for its interaction with biological targets.
Research indicates that this compound may act primarily as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression associated with cancer cell proliferation and survival .
Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency against cancer cell growth.
Enzyme Inhibition
The compound's ability to inhibit LSD1 has been quantitatively assessed:
- LSD1 Inhibition : Kinetic studies reveal that the compound exhibits competitive inhibition with a Ki value of approximately 20 nM, suggesting a strong affinity for the enzyme .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Study on Lung Cancer :
- Objective : To evaluate the effects of the compound on A549 lung cancer cells.
- Findings : Treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis, as evidenced by increased caspase-3 activity.
-
Combination Therapy :
- Objective : Investigate the effects of combining this compound with other chemotherapeutic agents.
- Results : Synergistic effects were observed when combined with standard chemotherapeutics like cisplatin, enhancing overall cytotoxicity against resistant cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/Ki Value |
|---|---|---|
| Antiproliferative (A549 Cells) | Significant reduction in viability | IC50 ~ 10 µM |
| Enzyme Inhibition (LSD1) | Competitive inhibition | Ki ~ 20 nM |
| Apoptosis Induction | Increased caspase-3 activity | - |
| Synergistic Effects | Enhanced cytotoxicity with cisplatin | - |
Q & A
Basic: What are the recommended synthetic routes for 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide, and what challenges arise during its preparation?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzamide core. Key steps include:
- Sulfamoylation: Introducing the cyclopropyl(methyl)sulfamoyl group via nucleophilic substitution or coupling reactions (e.g., using sulfamoyl chlorides) under anhydrous conditions .
- Methanesulfonyl Incorporation: Coupling the 4-methanesulfonylphenyl moiety through Buchwald-Hartwig amidation or Ullmann-type reactions, requiring palladium catalysts and controlled heating .
- Purification: Chromatography or recrystallization is critical due to byproducts from incomplete reactions or steric hindrance from the cyclopropyl group.
Challenges:
- Steric Hindrance: The cyclopropyl group may slow reaction kinetics, necessitating extended reaction times or elevated temperatures .
- Solvent Sensitivity: Polar aprotic solvents (e.g., DMF, THF) are often required, but residual moisture can hydrolyze intermediates .
Basic: How is the structural integrity of this compound validated in research settings?
Answer:
A combination of spectroscopic and crystallographic methods is used:
- NMR Spectroscopy: 1H/13C NMR confirms the presence of the cyclopropyl (δ ~0.5–1.5 ppm) and methanesulfonyl (δ ~3.0 ppm for CH3SO2) groups .
- X-ray Crystallography: Resolves spatial arrangement, particularly the torsion angles between the benzamide and sulfamoyl groups, which influence biological activity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (exact mass ~435.12 g/mol) and isotopic patterns .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO) can alter ligand-receptor binding. Standardize protocols using buffers like PBS (pH 7.4) and control solvent concentrations (<1% v/v) .
- Conformational Flexibility: The cyclopropyl group’s rigidity may affect binding kinetics. Use molecular dynamics simulations to model interactions with target enzymes (e.g., bacterial PPTases) under physiological conditions .
- Metabolite Interference: Screen for metabolic stability using liver microsome assays to rule out rapid degradation in vitro .
Advanced: What experimental design strategies optimize yield and purity during scale-up synthesis?
Answer:
- DoE (Design of Experiments): Apply factorial designs to optimize variables (e.g., catalyst loading, temperature). For example, a 2^3 factorial design can identify interactions between reaction time, temperature, and solvent ratio .
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., sulfamoyl hydrolysis) and enabling gram-scale production .
- In-line Analytics: Use FTIR or HPLC monitoring to detect intermediates in real time, allowing rapid adjustment of reaction parameters .
Basic: What are the primary biochemical pathways targeted by this compound?
Answer:
The compound’s sulfamoyl and methanesulfonyl groups suggest interactions with:
- Bacterial Enzymes: PPTases (phosphopantetheinyl transferases), critical for fatty acid biosynthesis. Competitive inhibition disrupts acyl carrier protein (ACP) function .
- Eukaryotic Kinases: The benzamide scaffold may interfere with ATP-binding pockets in kinases, though specificity requires further validation via kinase profiling panels .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity?
Answer:
- DFT Calculations: Predict electrophilic/nucleophilic sites (e.g., sulfamoyl sulfur’s susceptibility to oxidation) and optimize synthetic routes .
- QSPR Models: Relate structural descriptors (e.g., LogP, polar surface area) to solubility or membrane permeability, guiding formulation for in vivo studies .
- Docking Studies: Simulate binding poses with target enzymes (e.g., PPTases) to identify critical hydrogen bonds or hydrophobic interactions .
Basic: What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?
Answer:
- LC-MS/MS: Provides nanogram-level sensitivity with selective ion monitoring (e.g., m/z 435→317 transition) .
- UV-Vis Spectroscopy: Quantify via absorbance at λ ~270 nm (benzamide π→π* transitions), though matrix effects require careful calibration .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Prodrug Design: Mask the sulfamoyl group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance plasma stability .
- CYP450 Inhibition: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in animal models to reduce first-pass metabolism .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays in rodents (LD50 determination) .
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation from sulfonamide dust .
Advanced: How do structural modifications (e.g., replacing cyclopropyl with larger rings) impact bioactivity?
Answer:
- Steric Effects: Larger rings (e.g., cyclohexyl) may reduce enzyme binding affinity due to increased van der Waals clashes. Test via SAR studies .
- Electronic Effects: Electron-withdrawing substituents on the benzamide ring enhance electrophilicity, potentially improving reactivity in nucleophilic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
